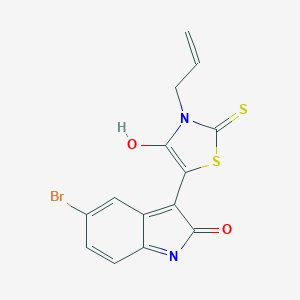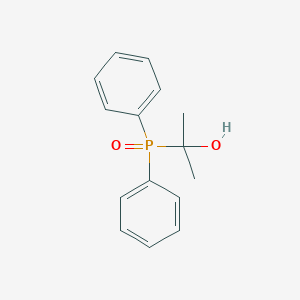![molecular formula C33H25BrN2O4 B389113 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE](/img/structure/B389113.png)
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE typically involves multi-step organic reactions. The starting materials often include bromobenzene derivatives and dimethoxybenzaldehyde. The reaction conditions usually require the presence of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring that the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methoxyphenyl)-3-(3,4-dimethoxybenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
- 4-(4-Chlorophenyl)-3-(3,4-dimethoxybenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
Uniqueness
The uniqueness of 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE lies in its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C33H25BrN2O4 |
|---|---|
Poids moléculaire |
593.5g/mol |
Nom IUPAC |
(3Z)-4-(4-bromophenyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C33H25BrN2O4/c1-39-27-18-13-21(20-28(27)40-2)19-26-29-30(22-14-16-23(34)17-15-22)35(24-9-5-3-6-10-24)33(38)31(29)36(32(26)37)25-11-7-4-8-12-25/h3-20,30H,1-2H3/b26-19- |
Clé InChI |
YPIZZNVBODQUSA-XHPQRKPJSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6)OC |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)


![6'-amino-5-fluoro-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389034.png)



![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B389042.png)
![13-amino-9-(2,4-dimethoxyphenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389043.png)
![3-{[(2-Chloro-2-propenyl)oxy]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B389045.png)
![2,6-ditert-butyl-4-[6-nitro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B389048.png)
![N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B389049.png)
![N-(4-Oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B389050.png)
![2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol](/img/structure/B389053.png)
